(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone
Description
The compound "(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone" features a hybrid heterocyclic architecture, combining a pyrrolidine ring fused with a 1,2,4-oxadiazole moiety and a 2-methylthiazole group linked via a methanone bridge. Such structural motifs are prevalent in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents, due to their ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-9-16-11(8-23-9)15(20)19-5-4-10(7-19)13-17-14(22-18-13)12-3-2-6-21-12/h2-3,6,8,10H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQWQIWQSZTVLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone represents a novel class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a complex structure consisting of:
- Furan ring : Known for its reactivity and biological significance.
- Oxadiazole ring : Associated with various pharmacological activities.
- Pyrrolidine moiety : Often linked to enhanced biological activity due to its ability to engage in molecular interactions.
- Thiazole component : Recognized for its role in medicinal chemistry, particularly in antimicrobial and anticancer agents.
Antimicrobial Properties
Research indicates that compounds containing both furan and thiazole moieties exhibit significant antimicrobial activity. A study demonstrated that derivatives of thiazole and pyrrolidine showed promising antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Anticancer Activity
The oxadiazole ring has been linked to anticancer properties. A related compound was tested against several cancer cell lines, showing IC50 values below 20 µM in inhibiting cell proliferation. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, with studies indicating that the compound interacts with Bcl-2 proteins, promoting cell death .
The biological activity of this compound is attributed to its ability to form hydrogen bonds and π–π interactions with target biomolecules. This facilitates:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as a ligand for various receptors, influencing signaling pathways.
- DNA Interaction : Potentially intercalating into DNA structures, disrupting replication and transcription processes.
Case Studies
- Anticancer Studies : A recent study evaluated the cytotoxic effects of similar oxadiazole derivatives on human cancer cell lines (A549 and MCF7). The results indicated that compounds with a furan substitution exhibited enhanced cytotoxicity compared to their non-furan counterparts .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of thiazole derivatives synthesized from pyrrolidine precursors. The study found that modifications in the thiazole structure significantly improved antimicrobial activity against Gram-positive and Gram-negative bacteria .
Data Table: Summary of Biological Activities
| Activity Type | Compound Structure | Target Organism/Cell Line | IC50/MIC Values |
|---|---|---|---|
| Antibacterial | Thiazole-Pyrrolidine Derivative | E. coli | 50 µg/mL |
| Anticancer | Oxadiazole Derivative | A549 (Lung Cancer) | <20 µM |
| Antifungal | Furan-Thiazole Compound | Candida albicans | 30 µg/mL |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Compound A: [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (from )
- Key Differences: While both compounds share a methanone group, Compound A replaces the pyrrolidine-oxadiazole core with a dihydropyrazole-pyridine system. The indole substituent in Compound A introduces a planar aromatic system, contrasting with the non-planar pyrrolidine in the target compound. This difference likely impacts solubility and target binding kinetics .
Compound B: 2-(1-(4-Amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (from )
- Key Differences: Compound B features a pyrazolo-pyrimidine core and a thiophene ring instead of oxadiazole and thiazole. The morpholinomethyl group enhances hydrophilicity, whereas the target compound’s methylthiazole may prioritize lipophilicity, influencing membrane permeability .
Quantitative Similarity Analysis
Using Tanimoto coefficients (), the target compound was compared to analogues based on binary fingerprinting (Table 1):
| Compound | Tanimoto Index | Key Structural Overlaps |
|---|---|---|
| Target Compound | 1.00 | Reference (oxadiazole, thiazole, furan, methanone) |
| Compound A | 0.35 | Methanone, aromatic heterocycles |
| Compound B | 0.28 | Thiazole/thiophene, fused rings |
The low indices highlight significant structural divergence, underscoring the uniqueness of the target compound’s pyrrolidine-oxadiazole framework .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
